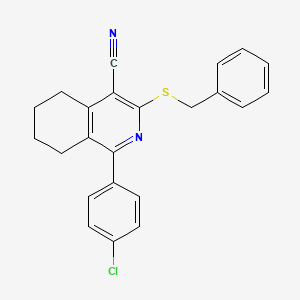
3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C23H19ClN2S and its molecular weight is 390.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Benzylsulfanyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C24H18ClF3N2S
- Molecular Weight : 458.93 g/mol
- CAS Number : [71529624]
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been noted for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that compounds similar to this isoquinoline derivative can modulate dopamine receptor activity, which is crucial in the context of Parkinson's disease and other neurodegenerative disorders .
Antioxidant Activity
Studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Neuroprotective Effects
Research indicates that this compound may protect dopaminergic neurons from apoptosis. In vitro studies have demonstrated that it can enhance cell viability in dopaminergic cell lines exposed to neurotoxic agents . This suggests a potential therapeutic application in neurodegenerative conditions.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Similar isoquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain tetrahydroisoquinoline derivatives have shown promising results against breast cancer cells (MCF-7) and colon cancer cells (HCT-116), indicating a need for further investigation into the specific effects of this compound on tumor growth and cell proliferation .
Case Studies and Research Findings
属性
IUPAC Name |
3-benzylsulfanyl-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c24-18-12-10-17(11-13-18)22-20-9-5-4-8-19(20)21(14-25)23(26-22)27-15-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCVSLLHTCDQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














